molecular formula C16H16N2O3S B4303564 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine

8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine

Cat. No. B4303564
M. Wt: 316.4 g/mol
InChI Key: PDIIBCKXNODKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine, also known as PF-04457845, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite. Inhibition of FAAH has been shown to increase endocannabinoid levels, leading to potential therapeutic effects.

Mechanism of Action

8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine selectively inhibits FAAH, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. These effects are thought to be mediated by increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine is its selectivity for FAAH, which minimizes off-target effects. Additionally, 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine has been shown to be well-tolerated in preclinical studies. However, one limitation of 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For research on 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine include investigating its potential therapeutic applications in various disease states, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of more potent and selective FAAH inhibitors may lead to improved therapeutic efficacy and reduced side effects. Finally, the use of 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that inhibition of FAAH by 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine leads to increased levels of endocannabinoids, which can result in analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, 8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine has been investigated for its potential in treating substance abuse disorders, as endocannabinoids have been implicated in the reward pathway associated with drug addiction.

properties

IUPAC Name

8-pyrrolidin-1-ylsulfonyldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-11-3-5-13-14-10-12(4-6-15(14)21-16(13)9-11)22(19,20)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIIBCKXNODKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofurane, 3-amino-8-(pyrrolidine-1-sulfonyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine
Reactant of Route 2
Reactant of Route 2
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine
Reactant of Route 3
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine
Reactant of Route 4
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine
Reactant of Route 5
Reactant of Route 5
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine
Reactant of Route 6
Reactant of Route 6
8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.